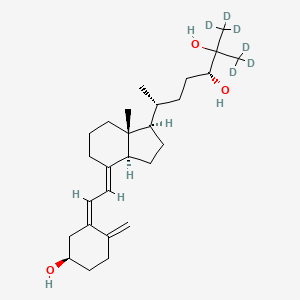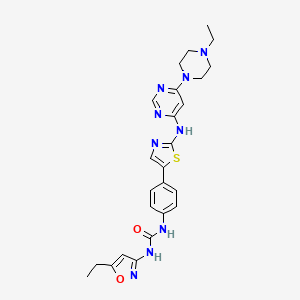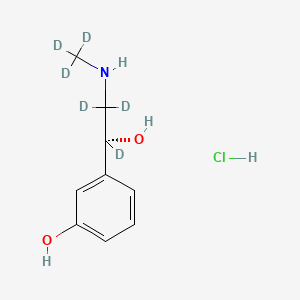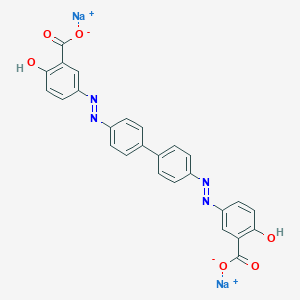
Chrysamine G disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a lipophilic compound that can penetrate the blood-brain barrier and is primarily used as a probe for amyloid deposition in Alzheimer’s disease . Chrysamine G binds to beta-amyloid fibrils, making it useful in quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chrysamine G is synthesized through a series of chemical reactions involving the coupling of 3-acetylamino-N,N-diethylaniline with 2-hydroxybenzoic acid. The process involves double nitriding and subsequent coupling reactions . The compound is then purified to achieve a high level of purity, typically ≥95% (HPLC) .
Industrial Production Methods
Industrial production of Chrysamine G involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chrysamine G undergoes various chemical reactions, including:
Oxidation: Chrysamine G can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Chrysamine G can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chrysamine G has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying amyloid fibrils and protein aggregation.
Medicine: Utilized in pathological studies to quantify cerebral amyloid β deposition in Alzheimer’s disease.
Mécanisme D'action
Chrysamine G exerts its effects by binding to beta-amyloid fibrils. This binding inhibits the aggregation of amyloid β, thereby reducing amyloid plaque formation in the brain. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting cerebral amyloid deposits . The molecular targets include beta-amyloid proteins, and the pathways involved are related to amyloid aggregation and deposition .
Comparaison Avec Des Composés Similaires
Chrysamine G is compared with other similar compounds such as Congo red and curcumin analogs. Unlike Congo red, Chrysamine G is more lipophilic and can cross the blood-brain barrier more effectively . Curcumin analogs also show promise in inhibiting amyloid aggregation, but Chrysamine G has a higher affinity for beta-amyloid fibrils .
List of Similar Compounds
- Congo red
- Curcumin analogs
- Direct Blue 6
- Direct Blue 15
- Sudan Orange G
Chrysamine G stands out due to its high affinity for beta-amyloid fibrils and its ability to penetrate the blood-brain barrier, making it a valuable tool in Alzheimer’s disease research .
Propriétés
Formule moléculaire |
C26H16N4Na2O6 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
Clé InChI |
AZOPGDOIOXKJRA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



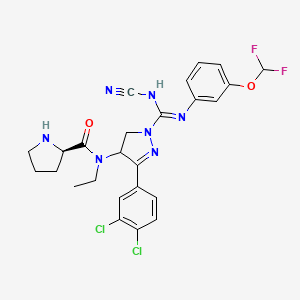
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
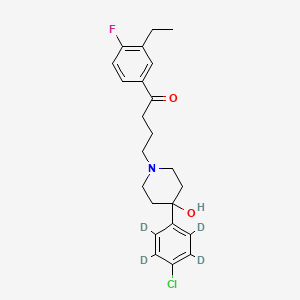


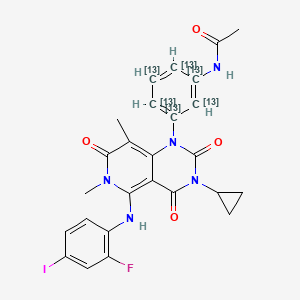
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

